(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, where the isoxazole is treated with formaldehyde and hydrochloric acid.
Formation of the Benzylidene Moiety: The benzylidene moiety is introduced through a condensation reaction between the isoxazole and 4-hydroxy-2-methoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The isoxazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The isoxazole ring can bind to enzyme active sites, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. The benzylidene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one: Lacks the methoxy group, which may affect its biological activity.
(4E)-3-(chloromethyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one: Lacks the hydroxy group, which may influence its reactivity and binding properties.
(4E)-3-(chloromethyl)-4-(4-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one: The position of the methoxy group is different, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the hydroxy and methoxy groups in (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one contributes to its unique chemical reactivity and potential biological activities. These functional groups can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.
Properties
IUPAC Name |
3-(chloromethyl)-4-[(4-hydroxy-2-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-17-11-5-8(15)3-2-7(11)4-9-10(6-13)14-18-12(9)16/h2-5,15H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWOMHDYWCFIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138995 | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-hydroxy-2-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142199-55-0 | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-hydroxy-2-methoxyphenyl)methylene]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-hydroxy-2-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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